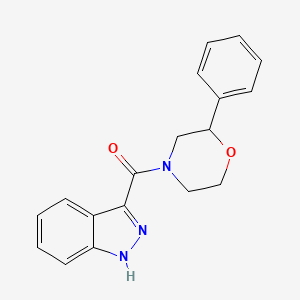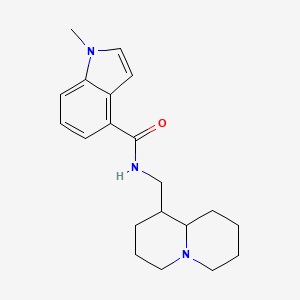![molecular formula C21H26N2O5S B11133810 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide](/img/structure/B11133810.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide, often referred to as Compound X , belongs to the class of sulfonyl piperidine derivatives. Its chemical structure combines a piperidine ring with a sulfonyl group and aromatic substituents. This compound has garnered interest due to its potential biological activities.
Preparation Methods
Synthetic Routes::
Sulfonylation of Piperidine Derivative: The synthesis typically starts with a piperidine derivative, which undergoes sulfonylation using a suitable sulfonyl chloride (e.g., methanesulfonyl chloride). The reaction occurs under basic conditions, resulting in the formation of the sulfonyl piperidine intermediate.
Amide Formation: The sulfonyl piperidine intermediate reacts with an appropriate amine (e.g., 3-methylphenylamine) to form the desired 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide.
Industrial Production:: The industrial-scale production of Compound X involves optimization of reaction conditions, scalability, and purification methods. Solvent choice, temperature, and catalyst selection play crucial roles in achieving high yields.
Chemical Reactions Analysis
Compound X can participate in various reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Can be reduced to the corresponding amine or other derivatives.
Substitution: The sulfonyl group may undergo nucleophilic substitution reactions.
Common Reagents: Reagents like sodium hydride (NaH), lithium aluminum hydride (LiAlH₄), and various transition metal catalysts are employed.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction may yield the corresponding amine.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Investigated as a potential drug candidate due to its structural features and potential biological activities.
Biological Studies: Used to probe specific molecular targets or pathways.
Industry: May serve as a precursor for other compounds or as a building block in organic synthesis.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of a sulfonyl group, piperidine ring, and aromatic substituents. Similar compounds include other sulfonyl piperidines, but none share precisely the same structure.
Properties
Molecular Formula |
C21H26N2O5S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N2O5S/c1-15-6-4-8-17(12-15)22-21(24)16-7-5-11-23(14-16)29(25,26)20-13-18(27-2)9-10-19(20)28-3/h4,6,8-10,12-13,16H,5,7,11,14H2,1-3H3,(H,22,24) |
InChI Key |
PJVOAJZUAFQFAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133749.png)
![2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4-dimethoxybenzoate](/img/structure/B11133757.png)
![N-(furan-2-ylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11133770.png)
![N-(3,4-dimethylphenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B11133779.png)
![1-benzyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133781.png)
![(2E)-3-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11133786.png)
![2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-2-ol](/img/structure/B11133794.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133795.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11133809.png)
![7-Chloro-1-(4-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133816.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133826.png)

